

# Xanthoxylin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: Xanthoxylin

Cat. No.: B115216

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## Introduction

**Xanthoxylin**, a naturally occurring phenolic ketone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of **Xanthoxylin**, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

## Chemical Structure and Identification

**Xanthoxylin**, also known as 2'-hydroxy-4',6'-dimethoxyacetophenone, is characterized by a substituted acetophenone core. Its chemical identity is well-established through various analytical techniques.<sup>[1][2][3]</sup>

Table 1: Chemical Identification of **Xanthoxylin**

Identifier	Value	Reference
IUPAC Name	1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone	[1]
Synonyms	2'-hydroxy-4',6'-dimethoxyacetophenone, Brevifolin, Phloroacetophenone dimethyl ether	[2]
CAS Registry Number	90-24-4	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>4</sub>	[1]
Molecular Weight	196.20 g/mol	[1]
InChI	InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3	[1]
InChIKey	FBUBVLUPUDBFME-UHFFFAOYSA-N	[1]
Canonical SMILES	CC(=O)C1=C(C=C(C=C1OC)OC)O	[1]

## Physicochemical Properties

The physicochemical properties of **Xanthoxylin** are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of **Xanthoxylin**

Property	Value	Reference
Melting Point	80-84 °C	[4]
Boiling Point	307 °C at 760 mmHg (Predicted)	[1]
Solubility	Soluble in hot methanol, ethanol, ether, and DMSO. Practically insoluble in water.	[4][5]
pKa (acidic)	9.41 ± 0.15 (Predicted)	[4]
logP	1.7 (Predicted)	[1]

## Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of **Xanthoxylin**.

### Melting Point Determination

The melting point of **Xanthoxylin** can be determined using a standard capillary melting point apparatus.

Protocol:

- A small, dry sample of **Xanthoxylin** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

### Boiling Point Determination (Siwoloboff Method)

Due to the relatively high boiling point, a micro-scale method such as the Siwoloboff method is suitable.

Protocol:

- A small amount of **Xanthoxylin** is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- The assembly is attached to a thermometer and heated in a suitable high-boiling liquid bath (e.g., silicone oil).
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

## Solubility Determination

The solubility of **Xanthoxylin** in various solvents can be determined by the equilibrium solubility method.

Protocol:

- An excess amount of **Xanthoxylin** is added to a known volume of the solvent in a sealed vial.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
- The suspension is filtered to remove undissolved solid.
- The concentration of **Xanthoxylin** in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

## pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group in **Xanthoxylin** can be determined using UV-Vis spectrophotometry.

Protocol:

- A series of buffer solutions with a range of known pH values are prepared.
- A stock solution of **Xanthoxylin** in a suitable solvent (e.g., methanol) is prepared.
- A small aliquot of the **Xanthoxylin** stock solution is added to each buffer solution to a final constant concentration.
- The UV-Vis absorption spectrum of each solution is recorded.
- The absorbance at a wavelength where the ionized and un-ionized forms of **Xanthoxylin** have different molar absorptivities is measured for each pH.
- The pKa is calculated from the Henderson-Hasselbalch equation by plotting the ratio of the ionized to un-ionized form (determined from absorbance values) against pH.

## logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.

Protocol:

- A solution of **Xanthoxylin** of known concentration is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water are placed in a separatory funnel, and the **Xanthoxylin** solution is added.
- The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The funnel is allowed to stand until the two phases have completely separated.

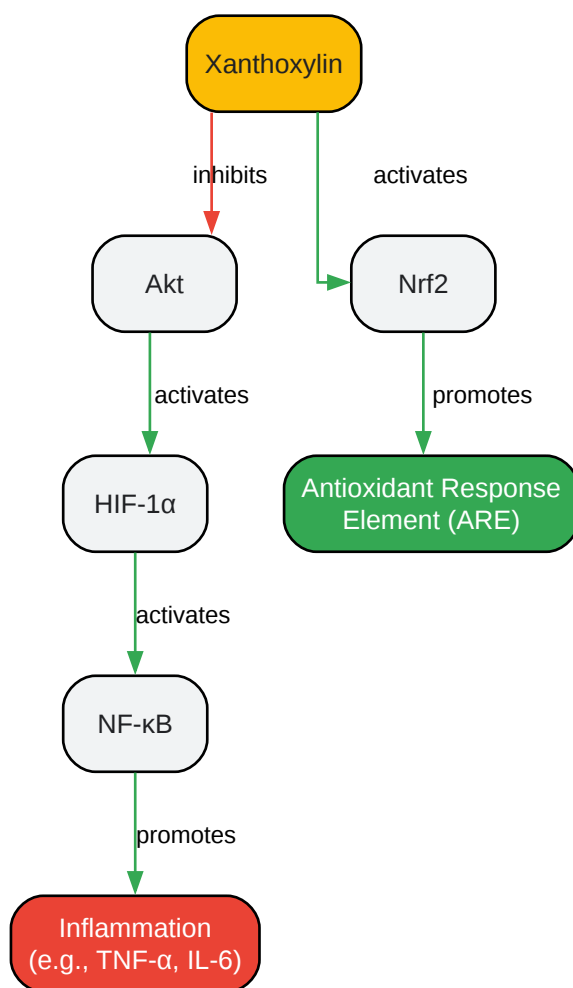
- The concentration of **Xanthoxylin** in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## Signaling Pathways and Biological Activities

**Xanthoxylin** has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

### Anti-inflammatory Activity

**Xanthoxylin** exhibits anti-inflammatory properties by modulating the Akt/HIF-1 $\alpha$ /NF- $\kappa$ B and Nrf2 signaling pathways.[1] In inflammatory conditions, **Xanthoxylin** can suppress the activation of the pro-inflammatory NF- $\kappa$ B pathway while promoting the antioxidant Nrf2 pathway.

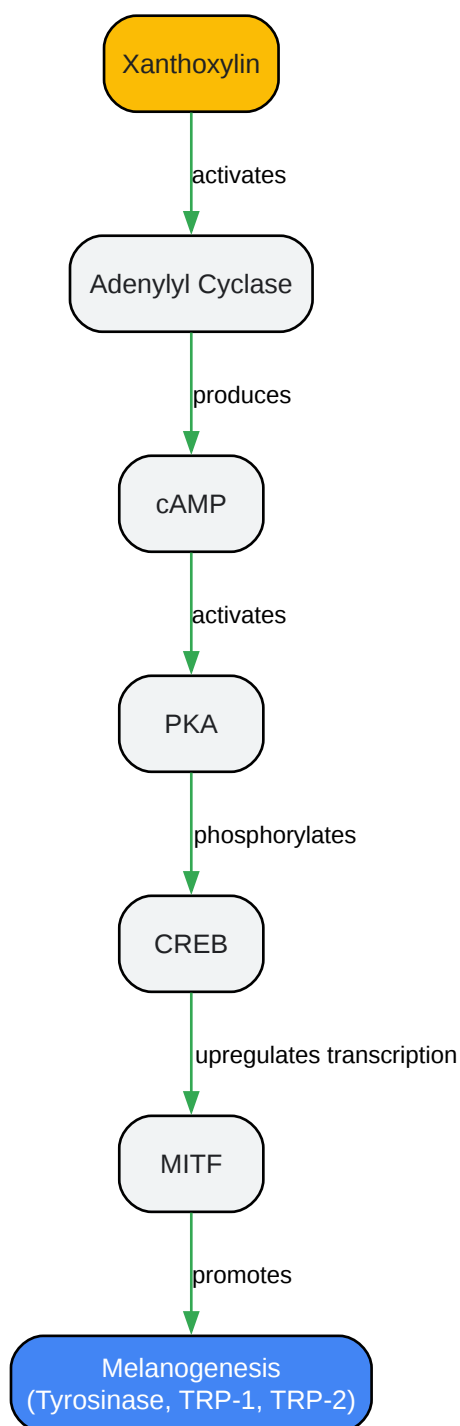


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Caption: **Xanthoxylin**'s anti-inflammatory signaling pathways.

## Melanogenesis Regulation

**Xanthoxylin** has been found to induce melanogenesis through the activation of the cAMP-mediated Protein Kinase A (PKA) signaling pathway.[4] This leads to the upregulation of key melanogenic enzymes.



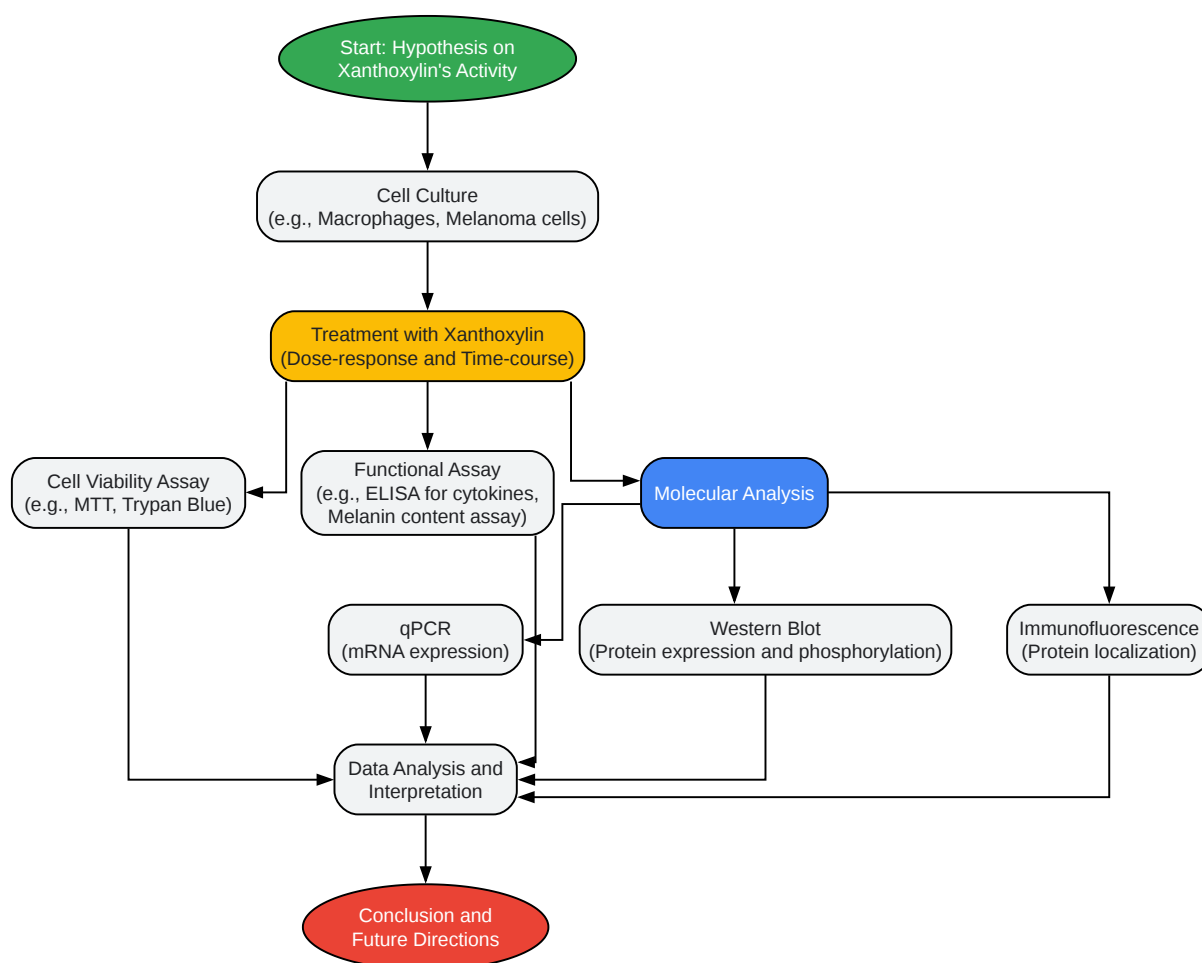
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Caption: **Xanthoxylin**'s role in the melanogenesis signaling pathway.



# Experimental Workflow for Biological Activity Screening

A general workflow for investigating the biological activity of **Xanthoxylin** is depicted below. This workflow can be adapted to study various cellular effects.



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Caption: General experimental workflow for studying **Xanthoxylin**'s bioactivity.

## Conclusion

This technical guide provides a solid foundation for understanding the chemical and physical properties of **Xanthoxylin**. The detailed information on its structure, physicochemical characteristics, and methodologies for their determination, coupled with an overview of its known signaling pathway interactions, will be invaluable for researchers aiming to explore the therapeutic potential of this promising natural compound. The provided experimental workflow offers a practical framework for further investigation into its diverse biological activities.

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